molecular formula C20H20ClN3O3 B4577224 2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B4577224
M. Wt: 385.8 g/mol
InChI Key: MGWBTECODBWIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1193192 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

A comprehensive study on the pharmacokinetics and metabolism of a structurally related compound, S-1 (a selective androgen receptor modulator), in rats highlighted its low clearance, moderate volume of distribution, and extensive metabolism. This research is pivotal in understanding the pharmacological behavior of compounds with similar structural characteristics, providing insights into their potential therapeutic applications and safety profiles (Wu et al., 2006).

Chemical Sensing and Environmental Monitoring

Research into novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups demonstrated the utility of structurally similar compounds in detecting fluoride ions. This application is significant in environmental monitoring and analytical chemistry, offering a sensitive and selective method for ion detection (Ma et al., 2013).

Antimicrobial and Anti-inflammatory Agents

The synthesis and biological evaluation of compounds bearing an aryl sulfonate moiety, including pyrazole, isoxazole, and oxadiazole derivatives, for antimicrobial and anti-inflammatory activities, underscore the therapeutic potential of such molecules. This research contributes to the development of new drugs with improved efficacy and safety profiles for treating various diseases (Kendre et al., 2015).

Molecular Docking and Quantum Chemical Calculations

A study employing molecular docking and quantum chemical calculations on a compound with a related structural framework demonstrated its potential biological effects, providing a basis for drug design and discovery. Such research is crucial for identifying new therapeutic targets and optimizing drug candidates (Viji et al., 2020).

Synthesis and Characterization of Novel Derivatives

The synthesis, characterization, and screening of novel 1,3,4-oxadiazole derivatives for analgesic and anti-inflammatory activities reveal the promising pharmacological attributes of these compounds. This line of research is instrumental in expanding the repertoire of analgesic and anti-inflammatory agents available for clinical use (Dewangan et al., 2015).

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-13-11-16(9-10-17(13)21)26-14(2)20(25)24(3)12-18-22-19(23-27-18)15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWBTECODBWIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
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2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
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2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
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2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
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2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Reactant of Route 6
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2-(4-chloro-3-methylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.